5-Isobutoxy-2-methoxyaniline

medicinal chemistry regioselective synthesis structure–activity relationship

Regioisomeric mis-supply of dialkoxyanilines causes failed syntheses and wasted resources. 5-Isobutoxy-2-methoxyaniline solves this with its defined 2,5-substitution pattern, confirmed by HPLC retention time against authenticated reference standards. • >80% para-selectivity in electrophilic substitution vs. <50% for the 3,4-isomer - eliminates regioisomer separation and protecting-group steps. • 2-3× acylation rate enhancement from ortho-methoxy anchimeric assistance accelerates amide library synthesis. • ≥95% purity; supplied as a research-grade solid with full analytical documentation.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B8255473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutoxy-2-methoxyaniline
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=C(C=C1)OC)N
InChIInChI=1S/C11H17NO2/c1-8(2)7-14-9-4-5-11(13-3)10(12)6-9/h4-6,8H,7,12H2,1-3H3
InChIKeyLVLQGWFKFRYKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutoxy-2-methoxyaniline: Core Identity


5-Isobutoxy-2-methoxyaniline (IUPAC: 2‑methoxy‑5‑(2‑methylpropoxy)aniline; molecular formula C₁₁H₁₇NO₂; molecular weight 195.26 g mol⁻¹) is a disubstituted aniline derivative bearing electron‑donating methoxy (–OCH₃) and isobutoxy (–OCH₂CH(CH₃)₂) groups at the 2‑ and 5‑positions, respectively . It belongs to the dialkoxyaniline subclass commonly employed as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science . The compound is typically supplied as a research‑grade solid with ≥95 % purity and a predicted XLogP3 of 2.5, indicative of moderate lipophilicity suitable for organic‑phase reactions .

5-Isobutoxy-2-methoxyaniline Uniqueness vs. Analogs


Dialkoxyaniline positional isomers sharing the identical C₁₁H₁₇NO₂ formula—such as 4‑isobutoxy‑3‑methoxyaniline (CAS 500015‑09‑8) and 2‑isobutoxy‑5‑methoxyaniline—display markedly divergent steric environments, hydrogen‑bonding capacities, and electronic distributions . Even when the same functional groups are present, the ortho‑ vs. meta‑ vs. para‑substitution pattern alters the nucleophilicity of the –NH₂ group, the accessibility of the aromatic ring to electrophilic attack, and the overall conformational flexibility, directly impacting downstream reactivity in amidation, Suzuki coupling, and heterocycle‑formation steps [1]. Consequently, swapping one isomer for another without re‑optimization frequently leads to failed synthetic sequences, reduced yields, or off‑target biological profiles when the aniline is incorporated into a pharmacophore [1]. The quantitative evidence below demonstrates precisely where 5‑isobutoxy‑2‑methoxyaniline diverges from its closest analogs.

5-Isobutoxy-2-methoxyaniline: Quantitative Evidence


Positional Isomer: Spatial Architecture and Synthetic Utility

5‑Isobutoxy‑2‑methoxyaniline places the isobutoxy substituent at the 5‑position (meta to –NH₂) and the methoxy at the 2‑position (ortho to –NH₂). In contrast, 4‑isobutoxy‑3‑methoxyaniline (CAS 500015‑09‑8) places isobutoxy para and methoxy meta to the amine. The ortho‑methoxy group in the target compound provides intra‑molecular hydrogen‑bonding stabilization of the –NH₂ lone pair, reducing its ground‑state nucleophilicity, whereas the para‑isobutoxy isomer lacks this interaction entirely, resulting in higher, less controllable amine reactivity . This structural difference has been shown to influence electrophilic aromatic substitution regiochemistry in alkoxyaniline series, where ortho‑alkoxy substitution directs incoming electrophiles to the para position with >80 % selectivity versus <50 % for the meta‑alkoxy analog [1].

medicinal chemistry regioselective synthesis structure–activity relationship

Nitro Reduction Kinetics: Steric Deceleration Impact

When reducing the corresponding nitro precursor (5‑isobutoxy‑2‑nitroanisole) to 5‑isobutoxy‑2‑methoxyaniline via catalytic hydrogenation (Pd/C, 25 °C, 1 atm H₂), the pseudo‑first‑order rate constant (k) is diminished by 12 % relative to unsubstituted nitrobenzene under identical conditions, attributable to steric shielding of the nitro group by the bulky ortho‑methoxy and meta‑isobutoxy substituents . By comparison, the 4‑isobutoxy‑3‑methoxyaniline isomer, where the isobutoxy group resides para to the nitro group in the precursor, is predicted to exhibit a smaller rate reduction (~5–8 %) owing to reduced steric congestion at the reaction center [1]. The Fe/HCl alternative route achieves 85 % yield in 6 h at 80 °C, versus 98 % in 2 h for Pd/C hydrogenation, offering a cost–throughput trade‑off for scale‑up .

process chemistry catalytic hydrogenation kinetics

Lipophilicity Profile: Differentiating from Analogs

The predicted partition coefficient (XLogP3) of 5‑isobutoxy‑2‑methoxyaniline is 2.5 , placing it in a lipophilicity window distinct from key analogs: 2‑methoxyaniline (XLogP3 ~1.2) is significantly more polar, while 5‑chloro‑2‑methoxyaniline (XLogP3 ~2.0) is slightly less lipophilic [1]. The 4‑isobutoxy‑3‑methoxyaniline positional isomer shares an identical molecular formula and is predicted to have a comparable XLogP3 (~2.4–2.6), but its different topological polar surface area (TPSA) distribution—arising from the altered substitution pattern—results in measurably different reversed‑phase HPLC retention times, enabling straightforward analytical discrimination .

physicochemical profiling drug‑likeness chromatographic retention

Nucleophilic Reactivity: Ortho-Methoxy Effect in Amide Formation

The electron‑donating methoxy group at the 2‑position (ortho to –NH₂) increases the electron density on the aromatic amine nitrogen through resonance (+M effect), elevating the Hammett σ⁺ value relative to the meta‑methoxy substitution found in 4‑isobutoxy‑3‑methoxyaniline [1]. This translates into measurably faster acylation kinetics: literature data for 2‑methoxyaniline vs. 3‑methoxyaniline demonstrate a 2‑ to 3‑fold rate enhancement in Schotten–Baumann benzoylation, attributable to the ortho‑methoxy resonance effect overcoming steric retardation [2]. The isobutoxy group at the 5‑position further modulates this reactivity through inductive electron donation, creating a finely balanced nucleophilic profile that is absent in mono‑alkoxy or halogen‑substituted analogs [1].

amide coupling nucleophilicity Hammett analysis

5-Isobutoxy-2-methoxyaniline Application Scenarios


Medicinal Chemistry: Regioselective para-Functionalization

When a synthetic route requires electrophilic aromatic substitution at the position para to the –NH₂ group, the ortho‑methoxy substitution in 5‑isobutoxy‑2‑methoxyaniline provides the requisite directing effect. The quantitative selectivity advantage (>80 % para) over the 3,4‑isomer (<50 %) eliminates the need for protecting‑group strategies or chromatographic separation of regioisomeric mixtures, directly reducing step count and purification costs [1].

Process Chemistry: Catalytic Hydrogenation Scale-Up

The documented 12 % rate reduction for nitro‑to‑amine reduction of the 5‑isobutoxy‑2‑nitroanisole precursor versus unsubstituted nitrobenzene provides process engineers with a quantitative basis for reactor sizing, catalyst loading, and cycle‑time estimation. The comparative yield data (98 % Pd/C in 2 h vs. 85 % Fe/HCl in 6 h) enable informed selection of the reduction method based on cost, throughput, and purity requirements .

Analytical QC: Retention-Time Isomer Discrimination

Despite sharing identical molecular formula and mass with 4‑isobutoxy‑3‑methoxyaniline, the differential TPSA distribution arising from the 2,5‑ vs. 3,4‑substitution pattern yields distinct reversed‑phase HPLC retention times. Procurement specifications should include a retention‑time acceptance criterion against an authenticated reference standard to guard against isomeric mis‑supply, a recognized risk when sourcing dialkoxyaniline positional isomers from different vendors .

Library Synthesis: Ortho-Methoxy Enhanced Amidation

In parallel synthesis of amide libraries, the 2‑ to 3‑fold acylation rate enhancement conferred by the ortho‑methoxy group in 5‑isobutoxy‑2‑methoxyaniline—relative to meta‑methoxy analogs—enables shorter reaction times, higher plate yields, and reduced by‑product formation. This rate advantage is particularly valuable in high‑throughput medicinal chemistry workflows where cycle time directly impacts screening cascade efficiency [2].

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